![molecular formula C8H8N2 B171502 5-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1260381-52-9](/img/structure/B171502.png)
5-Methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets and cause changes in cellular functions . For instance, some derivatives have shown inhibitory activity on kinases .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect various biological pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 2887±200 °C and a predicted density of 1186±006 g/cm3 .
Result of Action
It’s known that pyrrolopyrazine derivatives can have various biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nitration can be carried out using nitric acid, while halogenation can be achieved using halogens or N-halosuccinimides.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-c]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
5-Methyl-1H-pyrrolo[2,3-c]pyridine is recognized for its potential antitumor properties. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrrolopyridone derivatives synthesized from this compound have shown promising antitumor activity, making them candidates for further development in cancer therapies .
Neurological Applications
The compound has also been investigated for its role as a modulator of the histamine H3 receptor, which is implicated in several neurological disorders such as obesity, Alzheimer's disease, and schizophrenia. Compounds derived from this compound have been proposed as potential treatments for these conditions due to their antagonistic effects on the H3 receptor .
Anti-inflammatory and Analgesic Properties
Studies have indicated that derivatives of this compound possess anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in inflammatory processes. Additionally, some derivatives have shown analgesic effects in animal models, suggesting their potential use in pain management therapies .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its unique heterocyclic structure. It can be utilized to synthesize various complex molecules with applications in medicinal chemistry. The nitrogen atoms within the structure allow it to act as a ligand for forming coordination complexes with metal ions, which can be useful in catalysis and material science .
Materials Science
Optoelectronic Applications
The compound's aromatic character and presence of heteroatoms make it suitable for developing novel functional materials. Research has explored its potential in creating organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), leveraging its promising optoelectronic properties .
Summary of Applications
Application Area | Details |
---|---|
Antitumor Activity | Derivatives show cytotoxicity against cancer cell lines; potential for cancer therapy development. |
Neurological Disorders | Modulation of H3 receptors; potential treatments for obesity and cognitive disorders. |
Anti-inflammatory Effects | Inhibits MMPs; potential use in treating inflammatory diseases. |
Analgesic Properties | Some derivatives exhibit pain-relieving effects in preclinical models. |
Organic Synthesis | Valuable building block for synthesizing complex organic molecules. |
Materials Science | Potential applications in OLEDs and OFETs due to optoelectronic properties. |
Case Studies
-
Antitumor Derivatives Study
A study focused on synthesizing pyrrolopyridone derivatives from this compound demonstrated significant cytotoxic activity against ovarian and breast cancer cell lines while showing limited toxicity towards non-cancerous cells . -
Histamine H3 Receptor Modulation
Research into piperazinyl derivatives of this compound revealed their efficacy as antagonists at the H3 receptor, indicating potential therapeutic roles in neurological disorders . -
Material Development for OLEDs
Investigations into the optoelectronic properties of this compound have led to its application in developing materials for OLED technology, showcasing its versatility beyond medicinal uses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1H-pyrrolo[3,2-c]pyridine: Known for its anticancer properties, particularly as a colchicine-binding site inhibitor.
1H-pyrrolo[3,4-c]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness
5-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
Biological Activity
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolo[2,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications span various fields, including oncology, neurology, and infectious diseases. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure that contributes to its unique chemical properties. The presence of the methyl group at the fifth position enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
- Compounds in the pyrrolo[2,3-c]pyridine class have demonstrated significant antitumor effects. For instance, derivatives have shown potent activity against various cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.12 to 0.21 μM for some derivatives . The mechanism often involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
2. Antiviral Activity
- Research indicates that pyrrolo[2,3-c]pyridine derivatives exhibit antiviral properties against respiratory syncytial virus (RSV) and other viral pathogens. Compounds were tested for their cytopathic effects and showed promising results with good protein binding properties .
3. Antimicrobial Activity
- The antimicrobial potential of these compounds has also been explored. Certain derivatives have shown moderate activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
4. Neuropharmacological Effects
- Some studies suggest that pyrrolo[2,3-c]pyridines may have neuroprotective effects and could be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly affect the compound's potency and selectivity towards specific biological targets.
- Positioning of Functional Groups : Modifications at different positions on the pyrrole ring alter pharmacokinetic properties and enhance bioavailability.
Compound | Activity | IC50 (μM) | Target |
---|---|---|---|
This compound derivative A | Antitumor | 0.15 | HeLa |
This compound derivative B | Antiviral | 0.25 | RSV |
This compound derivative C | Antimicrobial | 0.30 | Staphylococcus aureus |
Case Studies
Several studies have investigated the biological activity of this compound derivatives:
- Antitumor Studies : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value of 0.12 μM against MCF-7 cells .
- Antiviral Efficacy : In a study focused on RSV, derivatives showed significant antiviral activity with low cytotoxicity to VERO cells, indicating their potential as therapeutic agents for viral infections .
- Neuropharmacological Research : Investigations into the neuroprotective effects revealed that certain derivatives could enhance cognitive function in animal models by modulating cholinergic pathways .
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLVDPTWXJGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595848 | |
Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-52-9 | |
Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.